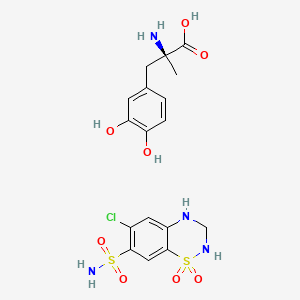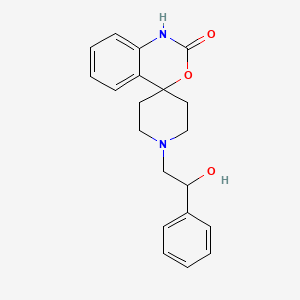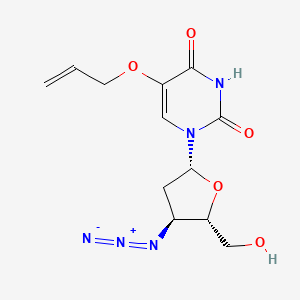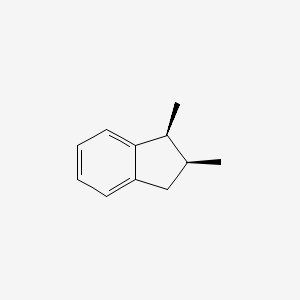
cis-1,2-Dimethylindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Dimethylindane: is an organic compound belonging to the class of cycloalkanes It is a stereoisomer of 1,2-dimethylindane, characterized by the presence of two methyl groups on the same side of the indane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-dimethylindane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,2-dimethylindene. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems and process engineering contribute to the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Dimethylindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms into the indane ring under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 1,2-dimethylindanone.
Reduction: Formation of 1,2-dimethylindane.
Substitution: Formation of halogenated derivatives such as 1,2-dibromo-1,2-dimethylindane.
Aplicaciones Científicas De Investigación
cis-1,2-Dimethylindane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1,2-dimethylindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
trans-1,2-Dimethylindane: The trans isomer of 1,2-dimethylindane, where the two methyl groups are on opposite sides of the indane ring.
1,2-Dimethylcyclohexane: A related compound with a cyclohexane ring instead of an indane ring.
1,2-Dimethylbenzene (o-xylene): An aromatic compound with two methyl groups on adjacent carbon atoms of a benzene ring.
Uniqueness: cis-1,2-Dimethylindane is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration results in different reactivity and interactions compared to its trans isomer and other related compounds. This uniqueness makes it valuable in stereochemical studies and applications requiring specific molecular orientations .
Propiedades
Número CAS |
39172-70-8 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
DIUGYPAVPJILFZ-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CC2=CC=CC=C2[C@H]1C |
SMILES canónico |
CC1CC2=CC=CC=C2C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


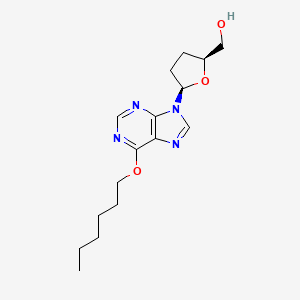
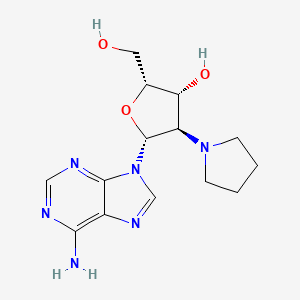
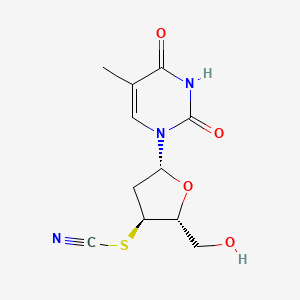
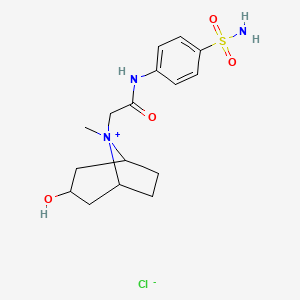
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

